molecular formula C19H22N6O2S B2763656 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1014053-17-8

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2763656
CAS RN: 1014053-17-8
M. Wt: 398.49
InChI Key: PIDKRTZRVBKZNV-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties Research on compounds with pyrazole, triazole, and related moieties demonstrates significant synthetic versatility. These compounds are frequently synthesized for their potential biological activities. For instance, Hassan (2013) reported the synthesis and antimicrobial activity of pyrazoline and pyrazole derivatives, highlighting the methodological advancements and potential application areas such as antibacterial and antifungal agents. Similar work by Zaware et al. (2011) on the diversity-oriented synthesis of tetrahydropyrones emphasizes the chemical flexibility and access to structurally diverse non-natural compounds for screening against various biological targets (Hassan, 2013); (Zaware et al., 2011).

Biological and Pharmacological Research Derivatives of pyrazole and triazole have been extensively investigated for their pharmacological potential. Fedotov et al. (2022) synthesized 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and explored their properties, suggesting significant biological potential and highlighting the structural combination of heterocycles in influencing biological activity. Díaz et al. (2020) focused on a pyrazole derivative as a σ1 receptor antagonist, noting its solubility and potential in pain management, which showcases the therapeutic applications of such compounds (Fedotov et al., 2022); (Díaz et al., 2020).

Antioxidant and Anticancer Properties Tumosienė et al. (2020) investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for antioxidant and anticancer activity, revealing that some compounds exhibited significant activity against glioblastoma and breast cancer cell lines. This research points to the potential of structurally similar compounds in developing new anticancer therapies (Tumosienė et al., 2020).

Antiviral Research The antiviral potential of pyrazole and triazole derivatives is also noteworthy. Attaby et al. (2006) synthesized heterocyclic compounds based on these moieties and evaluated their anti-HSV1 and anti-HAV-MBB activities, demonstrating the therapeutic potential of such compounds in antiviral drug development (Attaby et al., 2006).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-4-24-17(14-11-23(2)22-18(14)27-3)20-21-19(24)28-12-16(26)25-10-9-13-7-5-6-8-15(13)25/h5-8,11H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDKRTZRVBKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

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